

(R)-2-Acetamidobutanoic acid CAS number

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Compound of Interest

Compound Name: (R)-2-Acetamidobutanoic acid

Cat. No.: B556426

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Introduction and Strategic Importance

(R)-2-Acetamidobutanoic acid is the R-enantiomer of N-acetylated aminobutanoic acid. In the landscape of modern drug discovery, particularly in the development of targeted therapies like protein degraders, the demand for stereochemically pure building blocks is paramount. The chirality at the alpha-carbon and the presence of both a carboxylate and an acetamido group make this molecule a versatile synthon for constructing complex, biologically active molecules. Its structural counterpart, derived from (S)-2-aminobutanoic acid, is a known precursor to the antiepileptic drug levetiracetam, underscoring the critical role of stereochemistry in pharmacological activity.^{[1][2]} This guide aims to serve as a detailed resource for scientists leveraging this specific enantiomer in their research endeavors.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. **(R)-2-Acetamidobutanoic acid** is distinguished from its enantiomer and racemic mixture by its unique Chemical Abstracts Service (CAS) number and its interaction with plane-polarized light.

Identifier	Value	Source
CAS Number	34271-27-7	[3] [4]
Molecular Formula	C6H11NO3	[3] [5] [6]
Molecular Weight	145.16 g/mol	[3] [5] [6]
IUPAC Name	(2R)-2-acetamidobutanoic acid	PubChem
Synonyms	Acetyl-D-alpha-aminobutyric acid	[6] [7]
InChIKey	WZVZUKROCHDMDT-SCSAIBSYSA-N	PubChem
Canonical SMILES	<chem>CCC(C(=O)O)NC(=O)C</chem>	[6]

Physicochemical Data Summary

The following properties are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and analytical methods.

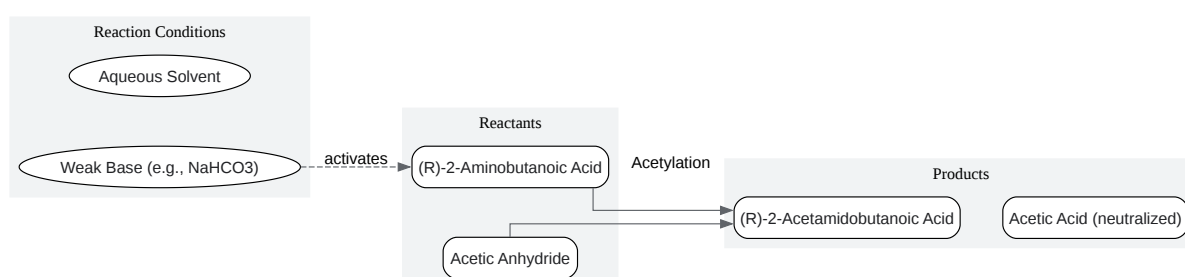
Property	Value	Notes
XLogP3	-0.5	A measure of lipophilicity; the negative value indicates hydrophilicity. [6]
Hydrogen Bond Donors	2	The carboxylic acid -OH and amide -NH groups. [6]
Hydrogen Bond Acceptors	3	The two oxygen atoms of the carboxylate and the amide carbonyl oxygen. [6]
Storage	Room temperature	[3]

Synthesis Protocol: Stereospecific Acetylation

The most direct and stereoretentive method for synthesizing **(R)-2-Acetamidobutanoic acid** is the acetylation of its parent amino acid, (R)-2-Aminobutanoic acid (also known as D- α -aminobutyric acid, CAS: 2623-91-8).[8] The key to this synthesis is ensuring the reaction conditions do not induce racemization at the chiral center.

Causality of Experimental Choices:

- **Starting Material:** The stereochemical purity of the final product is entirely dependent on the purity of the starting (R)-2-Aminobutanoic acid.
- **Reagent:** Acetic anhydride is a highly effective and common acetylating agent. It reacts with the nucleophilic amino group.
- **Solvent/Base:** The reaction is often performed in a weakly basic aqueous solution or a biphasic system (like the Schotten-Baumann reaction). The base (e.g., sodium bicarbonate) serves two purposes: it neutralizes the acetic acid byproduct, driving the reaction to completion, and it deprotonates the amino group, increasing its nucleophilicity. A gentle base is chosen to avoid hydrolysis of the newly formed amide bond.



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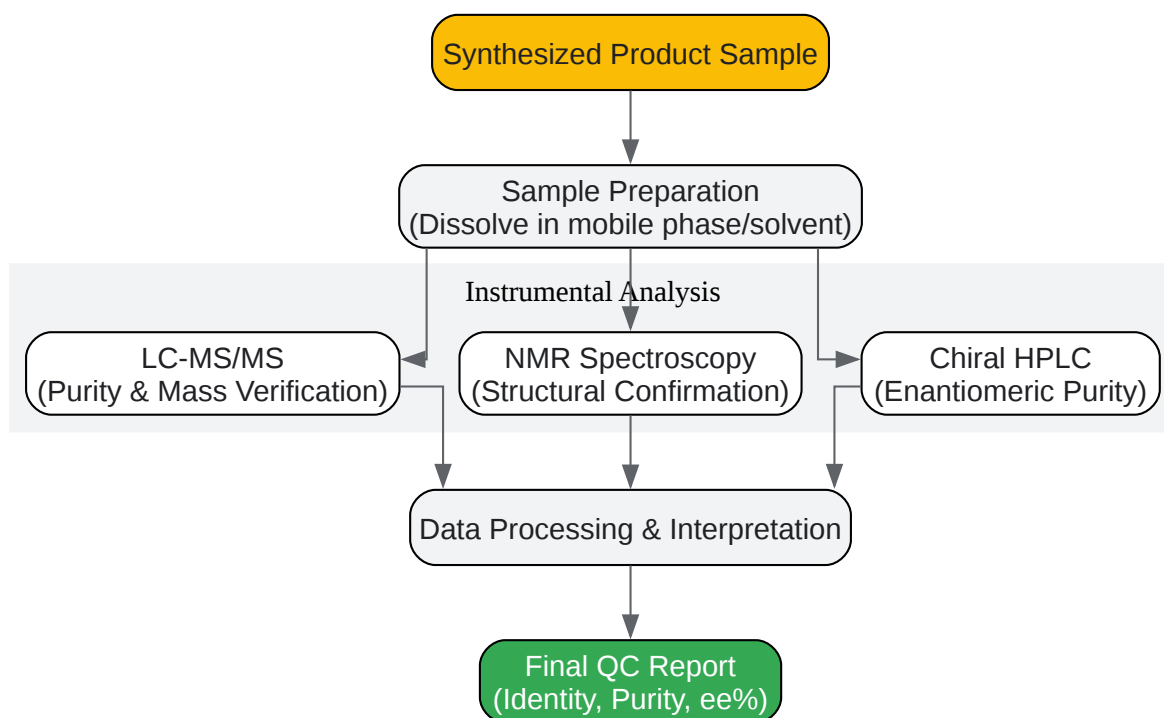
Caption: Synthesis workflow for **(R)-2-Acetamidobutanoic acid**.

Step-by-Step Laboratory Protocol:

- **Dissolution:** Dissolve 1.0 equivalent of (R)-2-Aminobutanoic acid in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents) with stirring in an ice bath.
- **Reagent Addition:** Slowly add acetic anhydride (1.1 equivalents) dropwise to the cold, stirring solution. The temperature should be maintained below 10°C to minimize side reactions.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Acidification:** Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl. The product, being less water-soluble at low pH, will precipitate.
- **Isolation:** Collect the solid precipitate by vacuum filtration.
- **Purification:** Wash the solid with a small amount of cold water to remove inorganic salts. If necessary, recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to achieve high purity.
- **Drying:** Dry the purified product under vacuum to a constant weight.

Analytical Methodologies for Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized product is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.



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Caption: General analytical workflow for quality control.

Protocol 1: Purity and Identity Confirmation by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating the product from residual starting material and byproducts and confirming its molecular weight.

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and methanol. Dilute as needed.
- Instrumentation & Analysis:
 - Liquid Chromatography: Use a reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometer: Operate in Electrospray Ionization (ESI) mode. The expected mass for the protonated molecule $[M+H]^+$ is approximately 146.08.
- Data Acquisition: Acquire data in full scan mode to confirm the mass and in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification to establish purity.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D_2O) or $DMSO-d_6$.
- Analysis:
 - 1H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the alpha-proton (a multiplet), and the acetyl methyl group (a singlet).
 - ^{13}C NMR: Expect signals for the six distinct carbon atoms, including the carboxyl and amide carbonyls.^[1]

Protocol 3: Enantiomeric Purity by Chiral HPLC

This is the most critical analysis to ensure the product is the desired (R)-enantiomer and not a racemic mixture.

- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak).
- Method Development: Develop a separation method using a mobile phase typically consisting of hexane/isopropanol or a similar non-polar/polar mixture, often with an acidic or basic additive. The goal is to achieve baseline separation of the (R)- and (S)-enantiomers.

- Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers: $\% ee = \frac{|Area(R) - Area(S)|}{Area(R) + Area(S)} \times 100$.

Applications in Drug Development

(R)-2-Acetamidobutanoic acid is not merely a chemical curiosity; it is a valuable component in the medicinal chemist's toolbox.

- Chiral Building Block: Its primary application is as a chiral synthon. In drug design, a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. Using stereochemically pure starting materials like this compound is an efficient strategy to synthesize single-enantiomer drugs.
- Protein Degraders: The compound is explicitly marketed as a "Protein Degradation Building Block".^[3] This refers to its potential use in constructing molecules like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The N-acetylated amino acid moiety can serve as a component of the linker or as part of the ligand that binds to the protein of interest or the E3 ligase, providing specific steric and electronic properties.
- Peptidomimetics: This molecule can be incorporated into peptide-like structures (peptidomimetics) to enhance properties such as metabolic stability and cell permeability.^[9] The N-acetylation blocks the free amine, preventing it from acting as a cleavage site for certain proteases and altering its hydrogen bonding capabilities.
- Prodrug Design: The carboxylic acid group can be esterified to create prodrugs, which can improve a drug's solubility, stability, or absorption profile.^[10]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

- Hazard Identification: According to aggregated GHS data, **(R)-2-Acetamidobutanoic acid** is classified as causing skin irritation (H315) and serious eye irritation (H319).^[6]
- Recommended Precautions (P-Statements):

- P264: Wash hands and exposed skin thoroughly after handling.
- P280: Wear protective gloves, eye protection, and face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- Storage: Store in a well-sealed container at room temperature, away from incompatible materials.[3]

Conclusion

(R)-2-Acetamidobutanoic acid is a specialized chiral building block whose value is intrinsically linked to the increasing sophistication of drug design. Its utility in creating stereochemically pure pharmaceuticals, particularly in emerging fields like targeted protein degradation, makes a thorough understanding of its synthesis and characterization essential. The protocols and data presented in this guide offer a robust framework for researchers to confidently incorporate this molecule into their synthetic and drug discovery workflows, ensuring the integrity and reproducibility of their results.

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